molecular formula C24H25N5O3 B2929461 9-(4-methoxyphenyl)-1-methyl-3-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione CAS No. 847269-93-6

9-(4-methoxyphenyl)-1-methyl-3-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione

Cat. No.: B2929461
CAS No.: 847269-93-6
M. Wt: 431.496
InChI Key: MDKRNBZAPXYPON-UHFFFAOYSA-N
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Description

9-(4-methoxyphenyl)-1-methyl-3-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione is a complex organic compound belonging to the class of purine derivatives. Purines are nitrogen-containing heterocycles that play crucial roles in various biological processes, including DNA and RNA synthesis. This specific compound is characterized by its unique structure, which includes a methoxyphenyl group, a methyl group, and a phenethyl group attached to a tetrahydropyrimido[2,1-f]purine core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(4-methoxyphenyl)-1-methyl-3-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione typically involves multi-step organic reactions. One common approach includes the following steps:

    Formation of the Purine Core: The initial step involves the synthesis of the purine core through cyclization reactions. This can be achieved using starting materials such as guanine or adenine derivatives.

    Substitution Reactions: The methoxyphenyl, methyl, and phenethyl groups are introduced through substitution reactions. These reactions often require specific reagents and catalysts to ensure selective attachment of the desired groups.

    Cyclization and Final Assembly: The final step involves cyclization to form the tetrahydropyrimido[2,1-f]purine structure. This step may require specific conditions such as elevated temperatures and the presence of strong acids or bases.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

9-(4-methoxyphenyl)-1-methyl-3-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific groups with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and organometallic compounds (e.g., Grignard reagents) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups such as halides or alkyl groups.

Scientific Research Applications

9-(4-methoxyphenyl)-1-methyl-3-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.

    Biology: In biological research, the compound can be used to study the interactions of purine derivatives with enzymes and receptors. It may also serve as a probe for investigating cellular processes involving purines.

    Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new drugs targeting purine-related pathways. It may exhibit pharmacological activities such as anti-cancer or anti-inflammatory effects.

    Industry: In the industrial sector, the compound can be used in the production of specialty chemicals and materials. Its unique properties may make it suitable for applications in electronics, coatings, and other advanced materials.

Mechanism of Action

The mechanism of action of 9-(4-methoxyphenyl)-1-methyl-3-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in purine metabolism and signaling pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in DNA synthesis, leading to anti-cancer effects.

Comparison with Similar Compounds

Similar Compounds

    9-(4-methoxyphenyl)-1-methyl-3-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione: shares similarities with other purine derivatives such as:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern and structural features. The presence of the methoxyphenyl, methyl, and phenethyl groups imparts distinct chemical and biological properties that differentiate it from other purine derivatives. These unique features make it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

9-(4-methoxyphenyl)-1-methyl-3-(2-phenylethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N5O3/c1-26-21-20(22(30)29(24(26)31)16-13-17-7-4-3-5-8-17)28-15-6-14-27(23(28)25-21)18-9-11-19(32-2)12-10-18/h3-5,7-12H,6,13-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDKRNBZAPXYPON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)CCC3=CC=CC=C3)N4CCCN(C4=N2)C5=CC=C(C=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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